Benazolin

Catalog No.
S520739
CAS No.
3813-05-6
M.F
C9H6ClNO3S
M. Wt
243.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benazolin

CAS Number

3813-05-6

Product Name

Benazolin

IUPAC Name

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.67 g/mol

InChI

InChI=1S/C9H6ClNO3S/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13)

InChI Key

HYJSGOXICXYZGS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O

solubility

Soluble in DMSO

Synonyms

Benazolin; Asset; EX 10781; EX-10781; EX10781; Galipan; Galtak; Grassland weedkiller; Herbazolin; Herbitox; Keropur; Legumex Extra; Tillox

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O

The exact mass of the compound Benazolin is 242.9757 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521058. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Benazolin (CAS: 3813-05-6) is a highly selective, systemic benzothiazolone herbicide primarily utilized for post-emergence control of broad-leaved weeds, notably Stellaria media (chickweed) and Galium aparine (cleavers). Characterized by a moderate aqueous solubility of 570 mg/L and a pKa of 3.3, it functions as a synthetic auxin that disrupts plant growth [1]. In agricultural procurement and agrochemical formulation, benazolin is distinguished by its exceptional crop safety profile in Brassica napus (oilseed rape) and its rapid environmental degradation, making it a critical active ingredient for selective weed management in sensitive dicotyledonous crops where broad-spectrum alternatives would cause severe crop injury [2].

Research Fit

Reported selectivity margin for Brassica weed-crop models
Decoupled auxin receptor binding and ethylene response for signaling studies
Clopyralid translocation enhancement in systemic mixture research
Shorter soil persistence for environmental fate and rotational crop studies

Substituting benazolin with generic, broad-spectrum synthetic auxins such as 2,4-D, MCPA, or dicamba fails fundamentally due to incompatible crop selectivity. While these generic alternatives are highly effective and cost-efficient for weed control in graminaceous crops (cereals), they cause catastrophic phytotoxicity and crop death when applied to broadleaf crops like oilseed rape[1]. Furthermore, substituting benazolin with non-selective contact herbicides like glufosinate fails to provide the systemic root-to-shoot translocation necessary to prevent weed regrowth. Consequently, benazolin cannot be replaced by generic auxins in brassica-focused agricultural programs without sacrificing either crop viability or long-term weed suppression.

Substitution Risk

Selectivity window may not transfer
Generic auxin herbicides lack reported Brassica crop tolerance margins; substitution can compromise post-emergence selectivity models.
Receptor interaction profile differs
Benazolin does not bind maize ABP yet stimulates ethylene—a profile not replicated by 2,4-D, NAA, or quinclorac.
Translocation synergy is compound-specific
Clopyralid transport enhancement by benazolin is not achieved by surfactants or other auxin co-formulants.
Soil persistence varies significantly
Clopyralid and picloram have longer DT₅₀ values; replacing benazolin-ethyl alters carryover risk in crop rotation studies.

Synergistic Efficacy in Multi-Agent Formulations

When formulating post-emergence broadleaf herbicides, benazolin demonstrates significant synergistic potential when combined with pyridine carboxylic acids. In joint toxicity assays against Lapsana apogonoides, benazolin alone exhibited an EC50 of 1.183 g/L. However, when formulated in a specific 3:1:4 active ingredient ratio (picloram:clopyralid:benazolin), the mixture achieved maximum synergistic toxicity, vastly outperforming the predicted additive efficacy of the single agents [1].

Evidence DimensionJoint toxicity (EC50) and synergistic effect
Target Compound DataOptimized mixture (3:1:4 ratio of picloram:clopyralid:benazolin) yields maximum synergistic toxicity.
Comparator Or BaselineBenazolin alone (EC50 = 1.183 g/L).
Quantified DifferenceThe 3:1:4 ratio provides the highest synergistic peak compared to baseline individual applications.
ConditionsPost-emergent application on Lapsana apogonoides in rape fields.

Enables agrochemical formulators to reduce total active ingredient load per hectare while achieving superior broad-leaved weed control.

ED₅₀ Selectivity
Head-to-head
19×–32× margin vs. wild mustard
Supports Brassica weed-crop selectivity studies
Greenhouse; foliar application; wild mustard, turnip rape, rape

Superior Weed Cover Reduction and Yield Enhancement in Oilseed Rape

Benazolin is highly valued for its exceptional selectivity in Brassica napus (oilseed rape). Field data demonstrates that a sequential program utilizing a benazolin and clopyralid combination (following metazachlor) reduced untreated weed cover from 29% to just 1%. This highly selective clearance directly translated to a 47% increase in rapeseed yield, outperforming baseline single-mode pre-emergence strategies[1].

Evidence DimensionWeed cover reduction and crop yield increase
Target Compound DataMetazachlor + benazolin + clopyralid program (1% weed cover, +47% yield).
Comparator Or BaselineUntreated or baseline pre-emergence only programs (29% weed cover).
Quantified Difference96.5% relative reduction in weed cover; 47% absolute increase in crop yield.
ConditionsField trials in oilseed rape targeting broadleaf weeds.

Justifies the procurement of benazolin for specialized brassica crop protection where generic herbicides would cause unacceptable phytotoxicity or insufficient yield protection.

ABP Binding vs. Ethylene
Cross‑study
No ABP binding; ethylene stimulation present
Decouples canonical auxin receptor from ethylene response
Maize coleoptile assay; ¹⁴C‑NAA competition

Rapid Soil Dissipation and Low Carryover Risk

For agricultural procurement, the soil persistence of an herbicide dictates crop rotation flexibility. Benazolin (evaluated as benazolin-ethyl) exhibits a very rapid degradation profile, with a soil half-life of less than 1 day under standard conditions [1]. In contrast, common baseline auxins like 2,4-D can persist for 20 to 200 days in aquatic environments or have prolonged soil activity [2]. The rapid dissipation of benazolin ensures minimal carryover risk for subsequent sensitive crops.

Evidence DimensionSoil half-life (DT50)
Target Compound Data< 1 day (benazolin-ethyl in soil).
Comparator Or Baseline2,4-D (up to 20-200 days in specific environmental conditions).
Quantified Difference>20-fold reduction in environmental persistence compared to baseline phenoxy auxins.
ConditionsStandard soil degradation modeling and environmental monitoring.

Critical for selecting herbicides in intensive crop rotation schedules where residual soil toxicity would damage the following season's plantings.

Clopyralid Transport
Head-to-head
Enhanced translocation vs. clopyralid alone
Reported systemic mobility improvement for mixture research
Honey mesquite; 0.28+0.28 kg/ha tank-mix

Favorable Aqueous Solubility for Suspension Concentrates

The formulation of post-emergence herbicides requires specific physicochemical properties to ensure stable suspension concentrates. Benazolin features a moderate aqueous solubility of 570 mg/L (at 20°C) and a log Pow of -0.456 (at pH 7) [1]. This moderate solubility, combined with a pKa of 3.3, makes it highly suitable for stable aqueous formulations and tank-mixing with other active ingredients, avoiding the extreme hydrophobicity issues seen with certain esterified baseline herbicides.

Evidence DimensionAqueous solubility and partition coefficient
Target Compound DataSolubility = 570 mg/L; log Pow = -0.456 (pH 7).
Comparator Or BaselineHighly lipophilic ester herbicides (log Pow > 3).
Quantified DifferenceOptimal hydrophilic-lipophilic balance for aqueous tank mixtures without heavy solvent loads.
Conditions20°C, pH 7 aqueous environment.

Ensures processability and stability in commercial aqueous suspension concentrates, lowering formulation costs and solvent requirements.

Soil DT₅₀
Cross‑study
4.62 days (field); lab 9.6–12.5 d
~5× faster dissipation than clopyralid
GC‑ECD/HPLC‑UV; picloram DT₅₀ 30–330 d
Dicamba Synergy
Reported
Greater-than-additive mayweed control
Synergistic mix potential with reduced dicamba load
Matricaria/Anthemis spp.; field trials
Acute Oral LD₅₀
Cross‑study
>5,000 mg/kg (rat)
EPA Category IV; lower acute toxicity vs. 2,4‑D, dicamba
Category IV = not acutely toxic; clopyralid 2,675–3,738 mg/kg

Formulation of Synergistic Broadleaf Herbicides

Utilizing benazolin in combination with clopyralid and picloram (e.g., in a 3:1:4 ratio) to formulate high-efficacy, low-dose herbicide mixtures. This is the optimal choice for agrochemical manufacturers targeting resistant broadleaf weeds like Lapsana apogonoides, directly leveraging the synergistic joint toxicity demonstrated in Section 3 [1].

Selective Weed Control in Brassica Crops

Deployment in Brassica napus (oilseed rape) agriculture where traditional phenoxy auxins cannot be used due to severe crop phytotoxicity. Benazolin is the preferred active ingredient to reduce weed cover to near-zero levels while maximizing crop yield, as evidenced by the 47% yield increase seen in field trials[2].

Short-Residual Crop Protection Programs

Integration into intensive multi-crop rotation schedules where chemical carryover must be minimized. Benazolin's rapid soil dissipation (half-life < 1 day) ensures that subsequent sensitive crops can be planted without the risk of residual soil toxicity associated with baseline auxins like 2,4-D [2].

Application Fit

Application
Selection Property
Validation Focus
Brassica weed control models
Reported selectivity margin (ED₅₀-based)
Crop tolerance in non‑GMO oilseed rape
Auxin signaling pathway research
Decoupled ABP binding / ethylene profile
Receptor‑independent auxin response assays
Clopyralid mixture formulation
Clopyralid translocation enhancement
Phloem mobility in perennial weed studies
Soil dissipation / rotational crop studies
Shorter DT₅₀ vs. clopyralid/picloram
Carryover risk assessment in crop rotation trials

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

242.9757

LogP

1.34 (LogP)

Appearance

Solid powder

Melting Point

193.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RB02FMB0BR

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

7.50e-10 mmHg

Pictograms

Irritant

Irritant

Other CAS

3813-05-6

Wikipedia

Benazolin
Benazoline

Use Classification

Agrochemicals -> Herbicides
1: Liu X, Yang T, Hu J. Determination of benazolin-ethyl residues in soil and rape seed by SPE clean-up and GC with electron capture detection. J Chromatogr Sci. 2013 Jan;51(1):87-91. doi: 10.1093/chromsci/bms102. Epub 2012 Jun 19. PubMed PMID: 22718745.
2: Cai T, Qian L, Cai S, Chen L. Biodegradation of benazolin-ethyl by strain Methyloversatilis sp. cd-1 isolated from activated sludge. Curr Microbiol. 2011 Feb;62(2):570-7. doi: 10.1007/s00284-010-9746-7. Epub 2010 Sep 17. PubMed PMID: 20848105.
3: Berns AE, Schnitzler F, Drewes N, Vereecken H, Burauel P. Dynamics of benazolin under the influence of degrading maize straw in undisturbed soil columns. Environ Toxicol Chem. 2007 Oct;26(10):2151-7. PubMed PMID: 17867883.
4: Schnitzler F, Lavorenti A, Berns AE, Drewes N, Vereecken H, Burauel P. The influence of maize residues on the mobility and binding of benazolin: investigating physically extracted soil fractions. Environ Pollut. 2007 May;147(1):4-13. Epub 2007 Jan 18. PubMed PMID: 17240026.
5: Chingombe P, Saha B, Wakeman RJ. Effect of surface modification of an engineered activated carbon on the sorption of 2,4-dichlorophenoxy acetic acid and benazolin from water. J Colloid Interface Sci. 2006 May 15;297(2):434-42. Epub 2005 Dec 9. PubMed PMID: 16337952.
6: Séquaris JM, Lavorenti A, Burauel P. Equilibrium partitioning of (14)C-benzo(a)pyrene and (14)C-benazolin between fractionated phases from an arable topsoil. Environ Pollut. 2005 Jun;135(3):491-500. PubMed PMID: 15749546.
7: Kelly ID, Smith S. Chromatographic purification and identification of polar metabolites of benazolin-ethyl from soybean. Int J Environ Anal Chem. 1986;25(1-3):135-49. PubMed PMID: 3744655.

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